molecular formula C11H22N2O3 B1406729 tert-butyl 2-{[(4R)-4-hydroxypyrrolidin-3-yl](methyl)amino}acetate CAS No. 1705577-05-4

tert-butyl 2-{[(4R)-4-hydroxypyrrolidin-3-yl](methyl)amino}acetate

Cat. No.: B1406729
CAS No.: 1705577-05-4
M. Wt: 230.3 g/mol
InChI Key: URJWLJNNPAUORT-YGPZHTELSA-N
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Description

tert-Butyl 2-{(4R)-4-hydroxypyrrolidin-3-ylamino}acetate is a chiral pyrrolidine derivative featuring a hydroxyl group at the (4R)-position and a methylamino-acetate ester moiety. The tert-butyl ester group enhances stability and modulates lipophilicity, making the compound a candidate for pharmaceutical intermediates or bioactive molecules.

Properties

IUPAC Name

tert-butyl 2-[[(4R)-4-hydroxypyrrolidin-3-yl]-methylamino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)7-13(4)8-5-12-6-9(8)14/h8-9,12,14H,5-7H2,1-4H3/t8?,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URJWLJNNPAUORT-YGPZHTELSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN(C)C1CNCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)CN(C)C1CNC[C@H]1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Key Intermediates

  • (4S)-4-Hydroxy-2-pyrrolidinone is commonly used as a chiral precursor for the pyrrolidine core. It can be selectively protected and transformed to introduce the methylamino substituent.
  • Commercially available tert-butyl acetate or tert-butyl dicarbonate are used for esterification or protection steps.
  • Methylamine or methylamino derivatives are introduced via amide coupling or nucleophilic substitution reactions.

Protection of the Hydroxyl Group

To prevent unwanted side reactions at the hydroxyl group on the pyrrolidine ring during subsequent steps, tert-butyldimethylsilyl (TBDMS) protection is employed:

Step Reagents & Conditions Yield (%) Notes
TBDMS protection of (S)-4-hydroxy-2-pyrrolidinone 1H-imidazole, tert-butyldimethylsilyl chloride, DMF, 20°C, 6–16 h 97.4–100 Reaction performed in DMF with imidazole as base; workup involves aqueous acid quench and extraction

This step yields the silyl-protected pyrrolidinone intermediate, crucial for maintaining the hydroxyl integrity during esterification and amide coupling.

Esterification to Form tert-Butyl Ester

Esterification of the carboxylic acid or acid precursor to the tert-butyl ester is achieved via:

  • Treatment with tert-butyl acetate in the presence of perchloric acid as a catalyst,
  • Alternatively, use of tert-butyl dicarbonate for Boc protection and ester formation in some synthetic routes.

Typical conditions and yields:

Step Reagents & Conditions Yield (%) Notes
Esterification with tert-butyl acetate Perchloric acid catalyst, room temperature or mild heating ~70 Esterification of L-pyroglutamic acid derivatives as model compounds; tert-butyl ester remains intact during ring opening

This step selectively forms the tert-butyl ester without affecting other functional groups, preserving the stereochemistry.

Introduction of the Methylamino Group and Ring Modifications

  • The methylamino substituent is introduced by amide coupling reactions of the esterified intermediate with methylamine or methylamino-containing reagents.
  • Selective ring-opening or modification of the pyrrolidine ring is performed using lithium hydroxide (LiOH) under mild conditions to maintain the tert-butyl ester intact.

Typical amide coupling conditions:

Step Reagents & Conditions Yield (%) Notes
Amide coupling with methylamine Standard peptide coupling reagents (e.g., EDCI, HOBt), room temperature 40–75 Coupling performed after esterification and protection steps; yields depend on amine used

Deprotection and Final Purification

  • Removal of protecting groups such as Boc and TBDMS is achieved using trifluoroacetic acid (TFA) with scavengers like anisole.
  • Final purification is done by crystallization or chromatographic methods to obtain pure tert-butyl 2-{(4R)-4-hydroxypyrrolidin-3-ylamino}acetate.

Summary Table of Preparation Steps

Step No. Process Reagents/Conditions Yield (%) Key Observations
1 Hydroxyl protection TBDMSCl, imidazole, DMF, 20°C, 6–16 h 97.4–100 High yield, preserves hydroxyl group
2 Esterification tert-butyl acetate, perchloric acid ~70 Selective tert-butyl ester formation
3 Methylamino coupling Methylamine, coupling agents (EDCI/HOBt) 40–75 Efficient amide bond formation
4 Deprotection TFA, anisole 98 Removes Boc and TBDMS groups cleanly
5 Purification Crystallization or chromatography - Yields pure final compound

Research Findings and Optimization Notes

  • The tert-butyl ester is stable under mild basic conditions used for ring-opening, allowing selective transformations without hydrolysis.
  • Use of imidazole as a base in silylation reactions provides high yields and clean reactions, minimizing side products.
  • Modified α-methylenation methods have been reported to introduce methylene groups at specific positions on related pyrrolidine rings, which might be adapted for analog synthesis.
  • The stereochemistry at the 4-position hydroxyl is maintained throughout synthesis by starting from chiral precursors and using mild conditions.
  • Amide coupling yields vary with the amine partner and coupling reagents; optimization may be required depending on scale and purity requirements.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the pyrrolidine ring can undergo oxidation to form a ketone or aldehyde.

    Reduction: The carbonyl group in the ester can be reduced to an alcohol.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amines or thiols.

Scientific Research Applications

Chemistry

In organic synthesis, tert-butyl 2-{(4R)-4-hydroxypyrrolidin-3-ylamino}acetate can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of hydroxypyrrolidine derivatives on biological systems. It may serve as a model compound for investigating enzyme interactions and metabolic pathways.

Medicine

In medicinal chemistry, tert-butyl 2-{(4R)-4-hydroxypyrrolidin-3-ylamino}acetate may be explored for its potential therapeutic properties. Its structural features suggest it could be a candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry

In the materials science industry, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of tert-butyl 2-{(4R)-4-hydroxypyrrolidin-3-ylamino}acetate involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl group and the methylamino group can form hydrogen bonds and other interactions with active sites, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with three structurally related tert-butyl esters, focusing on functional groups, crystallography, synthesis, and biological relevance.

tert-Butyl 2-{[5-(4-Cyanophenyl)pyridin-3-yl]sulfonyl}acetate

  • Structure: Contains a pyridine ring linked to a 4-cyanophenyl group and a sulfonyl-acetate ester (C₁₈H₁₈N₂O₄S) .
  • Crystallography: Monoclinic space group P2₁/c with a = 17.387 Å, b = 12.532 Å, c = 8.430 Å, and β = 99.10° . Intramolecular S(6) hydrogen-bonded ring (C16–H16A···O4) and intermolecular C–H···O/N interactions forming 3D networks . π-π stacking between aromatic rings (centroid distance: ~3.8 Å) .
  • Synthesis : Prepared via Suzuki coupling of 5-(methylsulfonyl)pyridin-3-ylboronic acid with 4-bromobenzonitrile, followed by sulfonation and esterification with tert-butyl bromoacetate .
  • Biological Relevance : Pyridine-sulfonyl derivatives are associated with antimicrobial and anti-inflammatory activities .

tert-Butyl 2-(4-Formyl-3-Hydroxyphenoxy)acetate

  • Structure: Phenolic ester with a formyl group (C₁₃H₁₆O₅) .
  • Functional Groups: The phenolic hydroxyl and formyl groups increase polarity, contrasting with the pyrrolidine hydroxyl and amine in the target compound.
  • Reactivity : The formyl group may undergo nucleophilic additions (e.g., Schiff base formation), while the tert-butyl ester provides steric protection .

tert-Butyl ((3R,4R)-4-Fluoropyrrolidin-3-yl)carbamate Hydrochloride

  • Structure : Fluorinated pyrrolidine with a carbamate-protected amine (C₉H₁₈ClFN₂O₂) .
  • Key Differences: Fluorine at the 4-position increases electronegativity and metabolic stability compared to the target compound’s hydroxyl group. The carbamate group serves as a protected amine, whereas the target compound has a free methylamino group .
  • Applications : Fluorinated pyrrolidines are common in drug design (e.g., protease inhibitors) due to enhanced bioavailability .

Comparative Analysis Table

Property Target Compound Sulfonyl-Pyridine Ester Phenolic Ester Fluorinated Carbamate
Core Structure (4R)-Hydroxypyrrolidine + methylamino-acetate Pyridine-sulfonyl + 4-cyanophenyl Phenolic formyl + acetate Fluorinated pyrrolidine + carbamate
Molecular Weight (g/mol) ~258 (estimated) 358.40 ~252 (estimated) 242.7
Hydrogen Bonding OH, NH (donors); ester (acceptor) C–H···O/N (intermolecular) Phenolic OH (strong donor) Fluorine (weak acceptor), carbamate NH
Stereochemistry Chiral (4R-configuration) Planar pyridine (no chirality) Achiral Chiral (3R,4R-configuration)
Biological Activity Potential CNS or enzyme modulation (inferred) Antimicrobial, anti-inflammatory Not reported Enhanced metabolic stability
Synthesis Complexity Requires stereoselective pyrrolidine synthesis Multi-step (Suzuki coupling, sulfonation) Simple esterification Fluorination and carbamate protection

Key Differentiators

Stereochemical Influence: The (4R)-hydroxypyrrolidine offers stereoselectivity absent in the sulfonyl-pyridine and phenolic esters, critical for chiral drug development.

Metabolic Stability: The fluorinated carbamate and tert-butyl ester in the target compound enhance stability compared to the formyl group in the phenolic ester, which is prone to oxidation.

Biological Activity

Tert-butyl 2-{(4R)-4-hydroxypyrrolidin-3-ylamino}acetate is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Tert-butyl 2-{(4R)-4-hydroxypyrrolidin-3-ylamino}acetate has a molecular formula of C11H22N2O3C_{11}H_{22}N_{2}O_{3} and a molecular weight of approximately 230.30 g/mol. Its structure includes a tert-butyl group, a hydroxypyrrolidine moiety, and a methylamino group, which contribute to its biological properties.

Property Value
Molecular FormulaC11H22N2O3C_{11}H_{22}N_{2}O_{3}
Molecular Weight230.30 g/mol
CAS Number1705577-05-4

Synthesis

The synthesis of tert-butyl 2-{(4R)-4-hydroxypyrrolidin-3-ylamino}acetate typically involves several steps:

  • Formation of the Pyrrolidine Ring : This is achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Methylamino Group : This step often employs reductive amination.
  • Esterification : The final product is obtained by reacting the carboxylic acid with tert-butyl alcohol under acidic conditions.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. The hydroxyl and methylamino groups can form hydrogen bonds with active sites, influencing the compound's pharmacological effects.

Pharmacological Effects

Research indicates that tert-butyl 2-{(4R)-4-hydroxypyrrolidin-3-ylamino}acetate exhibits potential in several areas:

  • Neuroprotective Effects : In vitro studies suggest that the compound may protect astrocytes from amyloid-beta-induced toxicity, which is relevant in Alzheimer's disease research. It has shown a reduction in inflammatory markers such as TNF-α when astrocytes are treated with amyloid-beta peptides .
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit key enzymes involved in neurodegenerative diseases, including β-secretase and acetylcholinesterase, with IC50 values suggesting moderate potency .
  • Antioxidant Activity : While the compound demonstrates some antioxidant properties, its effectiveness appears limited compared to established antioxidants .

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of tert-butyl 2-{(4R)-4-hydroxypyrrolidin-3-ylamino}acetate:

  • Neuroprotection in Alzheimer's Models : A study involving scopolamine-induced oxidative stress models demonstrated that compounds similar to tert-butyl 2-{(4R)-4-hydroxypyrrolidin-3-ylamino}acetate could reduce malondialdehyde levels, indicating potential neuroprotective effects .
  • In Vivo Studies : Although in vivo studies have shown limited efficacy compared to standard treatments like galantamine, they highlight the importance of bioavailability and delivery methods for enhancing therapeutic outcomes .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing tert-butyl 2-{(4R)-4-hydroxypyrrolidin-3-ylamino}acetate?

  • Methodology : The compound is typically synthesized via multi-step reactions involving:

  • Protection/Deprotection : Use of tert-butyl esters to protect carboxyl or hydroxyl groups during reactions (e.g., bromoacetic acid tert-butyl ester in coupling steps) .
  • Amination : Methylamine introduction via nucleophilic substitution or reductive amination.
  • Stereochemical Control : Chiral resolution or asymmetric synthesis to achieve the (4R)-hydroxypyrrolidine configuration, critical for biological activity .
    • Example : Intermediate steps in atorvastatin synthesis involve tert-butyl-protected intermediates with similar stereochemical requirements .

Q. How can the structure of this compound be confirmed using analytical techniques?

  • Methodology :

  • NMR : 1^1H and 13^{13}C NMR to verify substituent positions and stereochemistry (e.g., distinguishing 4R vs. 4S configurations) .
  • LCMS : Retention time (e.g., 1.23 minutes under specific HPLC conditions) and m/z values (e.g., [M+H]+ peaks) for molecular weight confirmation .
  • X-ray Crystallography : Limited utility unless single crystals are obtained; SHELX programs are standard for small-molecule refinement .

Q. What are the stability considerations for this compound under different storage conditions?

  • Methodology :

  • Temperature : Store at -20°C in inert atmospheres to prevent ester hydrolysis or oxidation of the pyrrolidine hydroxyl group.
  • Light Sensitivity : Protect from UV exposure, as tert-butyl esters can degrade under prolonged light .
  • Purity Monitoring : Regular HPLC analysis (e.g., 95% purity threshold) to detect degradation products .

Advanced Research Questions

Q. How does the stereochemistry at the 4-position of the pyrrolidine ring influence biological activity?

  • Methodology :

  • Comparative Studies : Synthesize enantiomers (e.g., 4R vs. 4S) and test receptor binding or enzyme inhibition (e.g., kinase assays).
  • Structural Modeling : Use computational tools (e.g., molecular docking) to predict interactions between the (4R)-hydroxyl group and target proteins .
  • Case Study : In atorvastatin intermediates, (4R,6R) configurations are critical for HMG-CoA reductase inhibition .

Q. What strategies optimize synthetic yield in large-scale preparations?

  • Methodology :

  • Catalysis : Use Pd-mediated coupling or enzyme-catalyzed amination for regioselectivity .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve reaction rates for tert-butyl ester formation .
  • Workflow Integration : Automated purification systems (e.g., flash chromatography) to isolate high-purity batches .

Q. How can conflicting NMR or LCMS data be resolved during structural characterization?

  • Methodology :

  • 2D NMR : HSQC or NOESY to resolve overlapping signals, particularly for pyrrolidine ring protons .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm exact mass (e.g., 276.189665 Da for related metabolites) to rule out impurities .
  • Cross-Validation : Compare data with structurally similar compounds (e.g., tert-butyl 4-hydroxy-5-methoxypyridin-3-ylcarbamate) .

Q. What role does this compound play in drug discovery pipelines?

  • Methodology :

  • Intermediate Utility : Acts as a chiral building block for pharmaceuticals (e.g., protease inhibitors or kinase-targeting drugs) .
  • Biological Screening : Incorporate into fragment libraries for high-throughput screening against disease-relevant targets .
  • Prodrug Design : Leverage tert-butyl esters for improved bioavailability, followed by enzymatic cleavage in vivo .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl 2-{[(4R)-4-hydroxypyrrolidin-3-yl](methyl)amino}acetate
Reactant of Route 2
tert-butyl 2-{[(4R)-4-hydroxypyrrolidin-3-yl](methyl)amino}acetate

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